ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326843
InChI: InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

CAS No.:

Cat. No.: VC18326843

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate
Standard InChI InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3
Standard InChI Key CJNCRTPEAMYZER-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CC1=CN(N=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a methyl group (-CH3\text{-CH}_3) and an acrylate ester (-COOEt\text{-COOEt}) at the 3-position (Figure 1). The (E)-configuration of the acrylate moiety ensures rigidity in the structure, influencing its reactivity and intermolecular interactions . Key structural identifiers include:

PropertyValueSource
IUPAC NameEthyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Molecular FormulaC9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight180.20 g/mol
Canonical SMILESCCOC(=O)C=CC1=CN(N=C1)C
InChI KeyCJNCRTPEAMYZER-UHFFFAOYSA-N

The planar pyrazole ring and conjugated acrylate system contribute to its stability and electronic properties, making it amenable to further functionalization .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-stereochemistry, with characteristic peaks for the acrylate α,β\alpha,\beta-unsaturated ester (δ\delta ~6.3 ppm for the vinyl proton) and pyrazole ring protons (δ\delta ~7.5 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 3.8 D, indicating moderate polarity, while logP values (~0.9) suggest balanced hydrophobicity for membrane permeability in drug design .

Synthesis and Preparation Methods

Organic Synthesis Approaches

The synthesis of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate typically involves two key steps:

  • Formation of the Pyrazole Core: 1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by methylation .

  • Acrylate Esterification: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate to introduce the acrylate group, ensuring (E)-selectivity .

Alternative routes employ Suzuki-Miyaura cross-coupling between pyrazole boronic esters and acrylate halides, though yields are lower (~65%) compared to the phosphonate method (~85%) .

Industrial-Scale Production

Industrial processes optimize cost and efficiency by utilizing continuous-flow reactors. For example, a telescoped synthesis combining pyrazole formation and acrylation in a single flow system achieves a 78% yield with a residence time of 30 minutes. Key parameters include:

ParameterOptimal Condition
Temperature80°C
CatalystTriethylamine (5 mol%)
SolventTetrahydrofuran (THF)

This method reduces waste and improves scalability compared to batch processes.

Biological and Pharmacological Activities

Anti-Inflammatory Properties

The pyrazole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine macrophages, the compound reduces prostaglandin E2 (PGE2) production by 62% at 10 μM, comparable to celecoxib.

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The acrylate group enhances membrane penetration, while the pyrazole ring disrupts bacterial DNA gyrase.

Applications in Materials Science

Polymer Chemistry

The compound serves as a monomer in UV-curable resins. Copolymerization with methyl methacrylate yields polymers with a glass transition temperature (TgT_g) of 105°C and tensile strength of 45 MPa, suitable for coatings and adhesives .

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